molecular formula C7H6N2O5 B1289980 2-Amino-4-hydroxy-5-nitrobenzoic acid CAS No. 574738-65-1

2-Amino-4-hydroxy-5-nitrobenzoic acid

Cat. No.: B1289980
CAS No.: 574738-65-1
M. Wt: 198.13 g/mol
InChI Key: LRSAVIYRSAMFRJ-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O5 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and nitro functional groups

Mechanism of Action

Target of Action

Nitro compounds are a significant class of nitrogen derivatives . They often interact with various biological targets, including enzymes and receptors, influencing their function.

Mode of Action

It’s known that nitro compounds can undergo various chemical reactions, including reduction and nucleophilic substitution . These reactions can lead to changes in the targets they interact with, potentially altering their function.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, potentially affecting multiple pathways . The exact pathways and their downstream effects would depend on the specific targets the compound interacts with.

Pharmacokinetics

The polar character of the nitro group in nitro compounds can influence their volatility and solubility, potentially affecting their bioavailability .

Result of Action

The interactions of nitro compounds with their targets can lead to various molecular and cellular changes . The exact effects would depend on the specific targets and the nature of the interactions.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of nitro compounds .

Biochemical Analysis

Biochemical Properties

2-Amino-4-hydroxy-5-nitrobenzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in biochemical pathways . Additionally, this compound can form complexes with metal ions, which can influence its reactivity and interactions with other biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways . Furthermore, this compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the context . For instance, this compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are important considerations for its use in research. This compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific concentration ranges.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. This compound can be metabolized by specific enzymes, leading to the formation of various intermediates that participate in further biochemical reactions . For example, it can be converted into amino and hydroxy derivatives through enzymatic reduction and oxidation processes. These metabolic transformations can influence the overall metabolic flux and levels of related metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by specialized transporters, which can affect its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, influencing its availability and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through the action of targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hydroxy-5-nitrobenzoic acid typically involves the nitration of 4-aminosalicylic acid. The process begins with the acylation of 4-aminosalicylic acid using acetic anhydride, followed by nitration with nitric acid. The resulting product is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Catalysts like palladium on carbon (Pd/C) can be used to enhance the efficiency of the reduction steps involved in the synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-amino-4-hydroxy-5-aminobenzoic acid.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-hydroxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, hydroxy, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-4-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSAVIYRSAMFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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